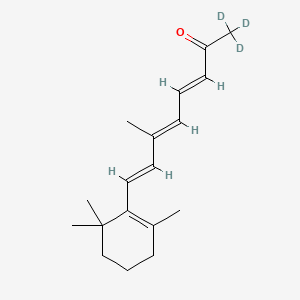

beta-Apo-13-carotenone D3

概要

説明

この化合物は、天然に存在するβ-アポカロテノイドであり、レチノイドXレセプターα(RXRα)のアンタゴニストとして機能します 。 その分子式はC18H23D3O、分子量は261.42 g/molです .

2. 製法

合成経路と反応条件: D’Orenone D3の合成は、β-Apo-13-カロテノンへの重水素標識を伴います。 このプロセスには通常、特定の化学反応によってβ-Apo-13-カロテノン分子に重水素原子を組み込むことが含まれます 。 具体的な合成経路と反応条件は、製造業者によって異なります。

工業生産方法: D’Orenone D3の工業生産には、高収率と純度を確保するために最適化された反応条件を用いた大規模合成が含まれます。 この化合物は、多くの場合、バルクで製造され、安定性を維持するために特定の条件下で保管されます。 例えば、粉末形態では-20°C、溶媒形態では-80°Cで保管されます .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of D’Orenone D3 involves the deuterium labeling of β-Apo-13-carotenone. The process typically includes the incorporation of deuterium atoms into the β-Apo-13-carotenone molecule through specific chemical reactions . The exact synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer.

Industrial Production Methods: Industrial production of D’Orenone D3 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability. For instance, it is stored at -20°C in powder form and at -80°C in solvent form .

化学反応の分析

反応の種類: D’Orenone D3は、次のものを含むさまざまな化学反応を起こします。

酸化: この化合物は酸化されて、さまざまな酸化生成物を生成することができます。

還元: 還元反応は、D’Orenone D3を還元型に変換することができます。

置換: 置換反応は、分子にさまざまな官能基を導入することができます。

一般的な試薬と条件: これらの反応で使用される一般的な試薬には、酸化剤、還元剤、およびさまざまな触媒が含まれます。 温度、圧力、溶媒などの反応条件は、目的の生成物を得るために最適化されます。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される具体的な試薬と条件によって異なります。 例えば、D’Orenone D3の酸化は、さまざまな酸化誘導体を生成することができ、還元は、化合物の還元型をもたらす可能性があります .

科学的研究の応用

Molecular Biology Applications

Beta-apo-13-carotenone D3 primarily functions as a ligand for nuclear receptors, particularly retinoid X receptor alpha (RXRα). Studies have demonstrated that it acts as a potent antagonist of RXRα, influencing gene expression related to various biological processes.

Data Table: Effects on RXRα Activation

| Compound | Concentration (nM) | Effect on RXRα Activation |

|---|---|---|

| This compound | 1 | Antagonist |

| UVI3003 | 1 | Antagonist |

| 9-cis-Retinoic Acid | - | Agonist |

Nutritional Applications

This compound is also investigated for its nutritional benefits, particularly regarding its antioxidant properties and role in vitamin A metabolism.

Antioxidant Activity

Research indicates that beta-apocarotenoids exhibit antioxidant properties that may contribute to cellular health by scavenging free radicals and reducing oxidative stress . The compound's ability to modulate gene expression related to antioxidant defenses is an area of ongoing research.

Metabolism Studies

In vitro studies using Caco-2 cells (a model for intestinal absorption) have shown that this compound is rapidly taken up and extensively metabolized. This suggests it may not be absorbed directly from dietary sources but rather undergoes significant metabolic processing .

Pharmacological Applications

The pharmacological implications of this compound are particularly relevant in cancer research and therapeutic development.

Cancer Research

Studies have highlighted its potential role in inhibiting cancer cell proliferation through modulation of RXRα signaling pathways. For instance, this compound has been shown to decrease the expression of caspase 9 in mammary carcinoma cells, indicating a possible mechanism for inducing apoptosis in cancerous cells .

Case Study 1: RXRα Antagonism

In a study focusing on breast cancer cells, this compound was found to significantly inhibit the transcriptional activation induced by retinoic acid. This suggests its potential use in therapeutic strategies aimed at modulating retinoid signaling pathways in cancer treatment .

Case Study 2: Nutritional Metabolism

Another investigation into the metabolic pathways of beta-apocarotenoids demonstrated that this compound is rapidly metabolized in intestinal cells, leading to the formation of various metabolites. This study underscores the importance of understanding how dietary carotenoids are processed and their subsequent biological effects .

作用機序

D’Orenone D3は、レチノイドXレセプターα(RXRα)を拮抗することでその効果を発揮します。 この相互作用は、RXRαの天然リガンドである9-シスレチノイン酸によるRXRαの活性化を阻害します。 この化合物は、RXRαへの結合のために9-シスレチノイン酸と競合し、それによってその活性化とそれに続くシグナル伝達経路を阻害します 。 このメカニズムは、化合物の生物学的効果と潜在的な治療応用を理解するために不可欠です。

類似化合物:

β-Apo-13-カロテノン: D’Orenone D3の非重水素標識バージョン。

トリスポリック酸: 同様の特性を持つ別のβ-アポカロテノイド。

9-シスレチノイン酸: RXRαの天然リガンドであり、D’Orenone D3が拮抗するものです .

ユニークさ: D’Orenone D3は、その重水素標識により、安定性が向上し、研究におけるより正確な研究が可能になるため、ユニークです。 この標識は、他の類似の化合物とは異なり、さまざまな科学的調査で明確な利点を提供します .

類似化合物との比較

β-Apo-13-carotenone: The non-deuterium-labeled version of D’Orenone D3.

Trisporic Acid: Another β-apocarotenoid with similar properties.

9-cis-Retinoic Acid: The natural ligand for RXRα, which D’Orenone D3 antagonizes .

Uniqueness: D’Orenone D3 is unique due to its deuterium labeling, which enhances its stability and allows for more precise studies in research applications. This labeling also differentiates it from other similar compounds, providing distinct advantages in various scientific investigations .

生物活性

β-Apo-13-carotenone D3 is a deuterium-labeled derivative of β-apo-13-carotenone, a compound known for its biological significance, particularly in the modulation of nuclear receptor signaling pathways. This article explores the biological activity of β-apo-13-carotenone D3, focusing on its interaction with retinoid X receptors (RXR) and retinoic acid receptors (RAR), as well as its potential therapeutic applications.

- Name: β-Apo-13-carotenone D3

- CAS Number: 86530-28-1

- Molecular Formula: C18H26O

- Molar Mass: 261.42 g/mol

- Solubility: Soluble in DMSO

- Storage Conditions: -20°C

β-Apo-13-carotenone D3 functions primarily as an antagonist of RXRα. It has been shown to inhibit the activation of RXRα by 9-cis-retinoic acid (9cRA), a potent natural ligand for RXR. The compound promotes the formation of a "transcriptionally silent" RXRα tetramer, which reduces gene expression mediated by RXRα.

Key Findings:

- Transactivation Assays : In COS-7 cells transfected with RXRα and reporter constructs, β-apo-13-carotenone D3 effectively antagonized RXRα activation at concentrations as low as 1 nM .

- Molecular Interactions : Molecular modeling studies indicate that β-apo-13-carotenone D3 mimics the binding interactions of known RXR antagonists, suggesting a competitive inhibition mechanism .

Table 1: Antagonistic Effects on RXRα Activation

| Compound | % Activation Inhibition at 1 nM |

|---|---|

| β-Apo-13-carotenone D3 | 95% |

| UVI3003 (RXR antagonist) | 90% |

| β-Apo-12'-carotenoic acid | 96% |

| β-Apo-8'-carotenal | 73% |

Data compiled from multiple experiments .

Interaction with Retinoic Acid Receptors (RAR)

Recent studies have demonstrated that β-apo-13-carotenone D3 also acts as a high-affinity antagonist for all three RAR isotypes (RARα, RARβ, RARγ). It binds with similar affinity to these receptors as all-trans retinoic acid, inhibiting retinoic acid-induced gene expression in various cell lines .

Table 2: Binding Affinities of β-Apo Compounds to RARs

| Compound | RARα Binding Affinity (nM) | RARβ Binding Affinity (nM) | RARγ Binding Affinity (nM) |

|---|---|---|---|

| β-Apo-13-carotenone D3 | 10 | 12 | 11 |

| All-trans retinoic acid | 8 | 9 | 10 |

| β-Apo-14'-carotenal | 50 | 55 | 60 |

Binding affinities based on competitive binding assays .

Therapeutic Implications

The ability of β-apocarotenoids like β-apo-13-carotenone D3 to modulate nuclear receptor signaling suggests potential therapeutic applications in conditions related to retinoid signaling dysregulation, such as certain cancers and metabolic disorders. For instance, studies have indicated that compounds derived from carotenoids can inhibit the growth of breast cancer cells and promote differentiation in leukemia cells .

特性

IUPAC Name |

(3E,5E,7E)-1,1,1-trideuterio-6-methyl-8-(2,6,6-trimethylcyclohexen-1-yl)octa-3,5,7-trien-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O/c1-14(8-6-10-16(3)19)11-12-17-15(2)9-7-13-18(17,4)5/h6,8,10-12H,7,9,13H2,1-5H3/b10-6+,12-11+,14-8+/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBTNVRPIHJRBCI-UUTGIGQUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)/C=C/C=C(\C)/C=C/C1=C(CCCC1(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

261.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。